4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid
Overview
Description
4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is widely studied in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid involves treating anthranilamide with an excess of diethyl oxalate under reflux temperature for 8 hours, followed by treatment with 1N KOH: EtOH (1:1) for 1 hour . Another synthesis method involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K2CO3 (1 equiv), which gave (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime .Molecular Structure Analysis
The molecular structure of 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 . The compound also contains a carboxylic acid group attached to the 2-position of the quinazoline ring .Scientific Research Applications
Pharmaceutical Research
Quinazoline derivatives are known for their wide range of pharmacological activities. They have been reported to possess anticonvulsant, anti-inflammatory, antifungal, antimalarial, and sedative properties. Some quinazoline compounds are used as diuretics, vasodilators, and antihypertensive agents .
Anticancer Applications
Many quinazoline derivatives are approved for antitumor clinical use due to their significant biological activities. Examples include erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, which are used in cancer therapy .
Antimicrobial and Antifungal Activities
Quinazolines exhibit antimicrobial and antifungal activities, making them valuable in the development of new treatments for infections caused by bacteria and fungi .
Anti-HIV Research
Some quinazoline derivatives have shown potential as anti-HIV agents, contributing to the research for treatments against the human immunodeficiency virus .
Analgesic Properties
The analgesic properties of certain quinazoline compounds make them candidates for pain relief medication research .
Immunotropic Activities
Quinazolines with immunotropic activities can influence the immune system, which is beneficial for developing drugs that modulate immune responses .
Hypolipidemic and Antiplatelet Effects
Research has indicated that quinazolines can have hypolipidemic effects, reducing lipid levels in the blood, and antiplatelet effects, preventing blood clots .
Neurological Disorders
Due to their anticonvulsant activities, quinazoline derivatives are being studied for their potential use in treating neurological disorders such as epilepsy .
Safety And Hazards
The safety data sheet for 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-oxo-3H-quinazoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWXOHXKMKMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303656 | |
Record name | 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid | |
CAS RN |
29113-34-6 | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29113-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 159703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29113-34-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.